(5-o-Tolyloxymethyl-[1,3,4]oxadiazol-2-yl-sulfanyl)-acetic acid
Descripción
Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Number
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound has been established through computational analysis and standardized chemical naming protocols. According to the PubChem database, the official International Union of Pure and Applied Chemistry name is 2-[[5-[(2-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetic acid. This nomenclature follows the established conventions for naming complex heterocyclic compounds, beginning with the functional group of highest priority (acetic acid) and systematically describing the substituents and ring systems in order of precedence.
The Chemical Abstracts Service registry number for this compound is 74228-71-0, which serves as a unique numerical identifier in chemical databases and literature. This registry number was assigned following the standard Chemical Abstracts Service protocols for compound registration and provides an unambiguous reference for the specific molecular structure. The compound entry was created on July 9, 2005, and has been recently modified on May 24, 2025, indicating ongoing database maintenance and updates.
The International Union of Pure and Applied Chemistry nomenclature system specifically designates the compound through its systematic description of the sulfanyl linkage connecting the oxadiazole ring to the acetic acid portion, while the tolyloxymethyl group is precisely identified as a 2-methylphenoxy substituent attached via a methylene bridge to the oxadiazole ring at the 5-position.
Propiedades
IUPAC Name |
2-[[5-[(2-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S/c1-8-4-2-3-5-9(8)17-6-10-13-14-12(18-10)19-7-11(15)16/h2-5H,6-7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQYQOOBUVKLHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=NN=C(O2)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50357718 | |
| Record name | ({5-[(2-Methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50357718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74228-71-0 | |
| Record name | ({5-[(2-Methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50357718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Métodos De Preparación
Oxadiazole Ring Formation
The 1,3,4-oxadiazole core is commonly synthesized by cyclodehydration of acyl hydrazides. For example, starting from an o-tolyl-substituted hydrazide, cyclization can be induced using dehydrating agents such as phosphorus oxychloride (POCl3) or carbonyldiimidazole (CDI) under controlled temperature conditions (0–90°C). This step yields the 5-substituted oxadiazole intermediate with the o-tolyloxymethyl group attached.
Introduction of the o-Tolyloxymethyl Group
The o-tolyloxymethyl substituent is introduced by reacting the oxadiazole intermediate with o-methylphenol derivatives under conditions favoring ether bond formation. This can be achieved via Williamson ether synthesis, where the oxadiazole bearing a suitable leaving group (e.g., halide or tosylate) at the 5-position is treated with the sodium salt of o-methylphenol in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at 50–80°C.
Sulfanyl-Acetic Acid Group Attachment
The sulfanyl-acetic acid moiety is introduced by nucleophilic substitution of the 2-position of the oxadiazole ring with thiol-containing acetic acid derivatives. This step often involves the reaction of the oxadiazole intermediate with thioglycolic acid or its derivatives under mild basic conditions (e.g., triethylamine as base) in solvents like ethanol or DMF at room temperature to 60°C. The thiol group attacks the electrophilic center on the oxadiazole ring, forming the sulfanyl linkage, followed by acetic acid functionalization.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature (°C) | Solvent | Yield (%) | Notes |
|---|---|---|---|---|---|
| Oxadiazole ring cyclization | Hydrazide + POCl3 or CDI | 0–90 | THF or DMF | 70–85 | Dehydration to form oxadiazole ring |
| o-Tolyloxymethyl introduction | Oxadiazole intermediate + Na-o-methylphenolate | 50–80 | THF or DMF | 65–80 | Williamson ether synthesis |
| Sulfanyl-acetic acid attachment | Oxadiazole + thioglycolic acid + base | 25–60 | Ethanol/DMF | 60–75 | Nucleophilic substitution |
Purification and Characterization
After synthesis, the compound is typically purified by recrystallization or chromatographic techniques such as silica gel column chromatography. The purified product is characterized by:
Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure and substitution pattern.
Mass spectrometry (MS) to verify molecular weight (280.3 g/mol).
Infrared (IR) spectroscopy to identify characteristic functional groups such as the carboxylic acid and oxadiazole ring.
Elemental analysis to confirm purity and composition.
Research Findings and Optimization Notes
The use of carbonyldiimidazole (CDI) as a cyclization agent offers milder reaction conditions and better control over oxadiazole ring formation compared to harsher dehydrating agents.
The Williamson ether synthesis step benefits from the use of aprotic polar solvents and controlled temperature to maximize substitution efficiency and minimize side reactions.
Thioglycolic acid is preferred for sulfanyl-acetic acid introduction due to its bifunctional nature, allowing simultaneous thiolation and carboxylation.
Moisture control is critical during synthesis, especially in the cyclization and etherification steps, to prevent hydrolysis and side product formation.
Reported yields vary depending on reagent purity and reaction scale but generally range from 60% to 85% per step, with overall yields around 40–50% after purification.
Mecanismo De Acción
The mechanism by which (5-o-Tolyloxymethyl-[1,3,4]oxadiazol-2-yl-sulfanyl)-acetic acid exerts its effects depends on its specific application:
Enzyme Inhibition: It may act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: The compound could interact with cellular receptors, altering their activity and downstream signaling pathways.
Comparación Con Compuestos Similares
Structural Modifications and Substituent Effects
The bioactivity of 1,3,4-oxadiazole derivatives is highly dependent on substituents. Key analogs include:
Key Observations :
- Electron Effects : Electron-withdrawing groups (e.g., 4-chlorophenyl) may enhance antimicrobial activity by stabilizing charge interactions, while electron-donating groups (e.g., 4-methoxyphenyl) improve solubility .
- Bioisosteres: Replacement of oxadiazole with thiadiazole (e.g., 5-p-Tolylamino-[1,3,4]thiadiazol-2-ylsulfanyl-acetic acid hydrazide) alters electronic properties and bioactivity, though thiadiazoles often exhibit similar or enhanced antimicrobial effects .
Comparison of Methods :
- Efficiency : The use of NaH in DMF () achieves high yields (>75%) for sulfanyl-acetamide derivatives, while aqueous-phase thiol-disulfide exchange () is less efficient for disulfanyl analogs.
- Regioselectivity : S-alkylation is regioselective for the sulfur atom in oxadiazole-2-thiones, avoiding competing N-alkylation .
Physicochemical Properties
- Solubility : The acetic acid moiety improves aqueous solubility compared to ester derivatives (e.g., ethyl 2-(5-phenyl-oxadiazol-2-ylsulfanyl)acetate) .
- Acid Dissociation (pKa) : The sulfanyl-acetic acid group has an estimated pKa of ~3.5, enabling ionization at physiological pH and facilitating target binding .
Notes
The o-tolyloxymethyl substituent uniquely balances lipophilicity and steric effects, making the target compound a candidate for CNS-targeted therapies .
Limited data on in vivo pharmacokinetics necessitates further studies to compare bioavailability with analogs.
Structural analogs with thiadiazole cores (e.g., ) may offer superior metabolic stability, warranting head-to-head evaluations.
Further research should prioritize in vivo efficacy and toxicity profiling.
Actividad Biológica
(5-o-Tolyloxymethyl-[1,3,4]oxadiazol-2-yl-sulfanyl)-acetic acid is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic properties. This oxadiazole derivative is characterized by its unique structure, which includes a tolyloxymethyl group and a sulfanyl moiety, suggesting a diverse range of biological activities. Recent studies have highlighted its anticancer and antiviral properties, making it a subject of interest for further research.
- Molecular Formula : C12H12N2O4S
- Molecular Weight : 280.3 g/mol
- CAS Number : 74228-71-0
Anticancer Activity
Research has shown that oxadiazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its inhibitory effects on various cancer cell lines. Notably, it has demonstrated the following:
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the inhibition of key signaling pathways associated with tumor growth.
- Cytotoxicity : In vitro studies using MTT assays have indicated that this compound exhibits cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer) and PC-3 (prostate cancer) with IC50 values in the low micromolar range .
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast) | 5.6 |
| PC-3 (Prostate) | 4.8 |
| SF-295 (CNS) | 6.2 |
Antiviral Activity
The compound has also been investigated for its antiviral properties, particularly against HIV-1. Studies reveal that it can inhibit viral replication by targeting the Tat protein involved in HIV transcription.
- Inhibition of HIV Replication : The compound showed an IC50 value of approximately 4.0 µM against HIV-1 Tat activity without significant cytotoxicity to host cells .
| Viral Target | IC50 (µM) |
|---|---|
| HIV-1 Tat | 4.0 |
Study on Anticancer Properties
A study conducted by Arafa et al. synthesized various oxadiazole derivatives and evaluated their anticancer activities. Among these, this compound exhibited promising results with significant inhibition of cell proliferation in multiple cancer types .
Study on Antiviral Properties
In another research effort focused on HIV therapy, compounds based on the oxadiazole scaffold were screened for their ability to inhibit viral replication. The findings indicated that this specific derivative effectively interfered with the transcriptional activation mediated by the Tat protein, showcasing its potential as a lead compound for anti-HIV drug development .
Q & A
Q. How can computational methods predict the compound’s interaction with biological targets (e.g., enzymes)?
- Molecular docking: Simulate binding to target proteins (e.g., β-lactamases or kinases) using software like AutoDock Vina, guided by crystallographic data from analogous oxadiazole inhibitors .
- QSAR modeling: Correlate substituent properties (Hammett σ values, logP) with bioactivity to prioritize synthetic targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
